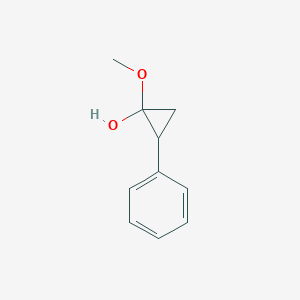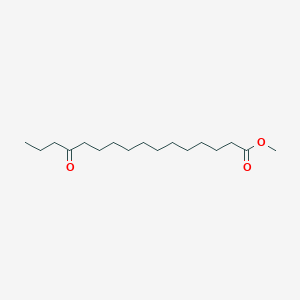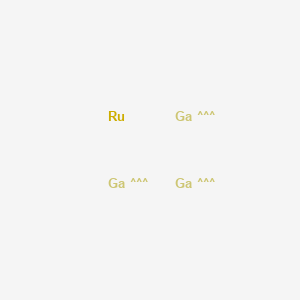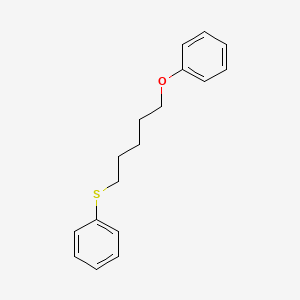
Thiophene, 3-(1-bromoethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiophene, 3-(1-bromoethyl)- can be achieved through several methods. One common approach involves the bromination of 3-ethylthiophene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction typically takes place in an inert solvent such as carbon tetrachloride or chloroform, under reflux conditions .
Industrial Production Methods
Industrial production of Thiophene, 3-(1-bromoethyl)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as distillation, recrystallization, or chromatography .
Chemical Reactions Analysis
Types of Reactions
Thiophene, 3-(1-bromoethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or peracids.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide in methanol, or primary amines in ethanol.
Oxidation: Hydrogen peroxide in acetic acid, or m-chloroperbenzoic acid (m-CPBA) in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF), or sodium borohydride in ethanol.
Major Products
Substitution: Thiophene, 3-(1-alkoxyethyl)-, Thiophene, 3-(1-aminoethyl)-.
Oxidation: Thiophene, 3-(1-bromoethyl)-1-oxide, this compound1,1-dioxide.
Reduction: Thiophene, 3-ethyl.
Scientific Research Applications
Thiophene, 3-(1-bromoethyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents with therapeutic potential.
Mechanism of Action
The mechanism of action of Thiophene, 3-(1-bromoethyl)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, thiophene derivatives have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are involved in inflammatory processes . The presence of the bromine atom can enhance the compound’s reactivity and binding affinity to its molecular targets.
Comparison with Similar Compounds
Thiophene, 3-(1-bromoethyl)- can be compared with other similar compounds such as:
Thiophene, 2-(1-bromoethyl)-: Differing in the position of the bromine atom, which can affect its reactivity and applications.
Thiophene, 3-(1-chloroethyl)-: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties and reactivity.
Thiophene, 3-(1-iodoethyl)-:
The uniqueness of Thiophene, 3-(1-bromoethyl)- lies in its specific substitution pattern and the presence of the bromine atom, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
57846-05-6 |
|---|---|
Molecular Formula |
C6H7BrS |
Molecular Weight |
191.09 g/mol |
IUPAC Name |
3-(1-bromoethyl)thiophene |
InChI |
InChI=1S/C6H7BrS/c1-5(7)6-2-3-8-4-6/h2-5H,1H3 |
InChI Key |
XXTBLEISCRHFLM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CSC=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[4-(Dimethylamino)benzene-1-sulfonyl]-3-methylbut-2-en-1-ol](/img/structure/B14610584.png)

![2-[(6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]-4,5-dimethoxyaniline](/img/structure/B14610604.png)



![Benzene, [(chlorocyclohexylidenemethyl)thio]-](/img/structure/B14610623.png)
![[4,5-Dimethoxy-2-(phenylsulfanyl)phenyl]acetic acid](/img/structure/B14610624.png)
![1,2,3-Benzotriazin-4(3H)-one, 3-[[(4-methylphenyl)imino]phenylmethyl]-](/img/structure/B14610631.png)



